molecular formula C18H19FN2O4 B2767640 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 1396884-34-6

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2767640
CAS No.: 1396884-34-6
M. Wt: 346.358
InChI Key: YAKULMRWDXIXCI-UHFFFAOYSA-N
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Description

This compound is a diamide featuring a unique combination of substituents: a 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl group and a (4-fluorophenyl)methyl moiety. The cyclopropyl and hydroxyethyl groups may influence conformational stability and solubility.

Properties

IUPAC Name

N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c19-14-7-3-12(4-8-14)10-20-16(22)17(23)21-11-18(24,13-5-6-13)15-2-1-9-25-15/h1-4,7-9,13,24H,5-6,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKULMRWDXIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine and 4-fluorobenzylamine. These intermediates can then be reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency. Purification methods such as recrystallization, chromatography, or distillation may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Ethanediamide Derivatives

Ethanediamides (diamides) are a class of compounds with two amide linkages. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide Cyclopropyl, furan-2-yl, hydroxyethyl, 4-fluorophenylmethyl Not reported Unique cyclopropane-furan-fluorophenyl combination Target compound
N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide (273) Carbamimidamido-dihydroindenyl, 4-chloro-3-fluorophenyl Not reported High AutoDock Vina score; co-crystalized enzyme inhibitor
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, 4-fluorophenyl, propylacetamido 334.206 Multicomponent synthesis (81% yield); melting point 150–152°C
2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide Propargylamino, 4-fluorophenylmethyl, furan-2-ylmethyl 379.38 Hybrid fluorophenyl-furan structure

Key Observations :

  • Substituent Impact : The target compound’s cyclopropyl and hydroxyethyl groups distinguish it from analogs like 273 (indenyl) and (cyclohexyl). These groups may enhance steric bulk or hydrogen-bonding capacity.
  • Fluorophenyl Role : The 4-fluorophenyl group is recurrent in analogs (e.g., , ) and is often associated with improved metabolic stability and target binding .
  • Furan Motif : Furan rings (e.g., in , ) contribute to π-π interactions in drug-receptor binding, as seen in ranitidine derivatives .

Physicochemical Properties

  • Melting Points : Analog has a melting point of 150–152°C, indicative of high crystallinity. The target compound’s hydroxyethyl group may lower its melting point due to increased polarity.
  • Solubility : The furan and fluorophenyl groups in and suggest moderate hydrophobicity, which may be offset by the hydroxyethyl group in the target compound.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Cyclopropyl group : Known for its strain and reactivity.
  • Furan moiety : Contributes to the compound's ability to interact with biological systems.
  • Hydroxyethyl group : Facilitates hydrogen bonding and enhances solubility.
  • Fluorobenzyl substituent : Enhances lipophilicity and may improve binding affinity to biological targets.

The molecular formula is C18H19FN2O4C_{18}H_{19}F_{N_2}O_4 with a molecular weight of approximately 344.35 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of intermediates : Starting from cyclopropyl and furan derivatives.
  • Formation of the final compound : Utilizing reagents like oxalyl chloride under controlled conditions.

This synthetic pathway allows for the exploration of other derivatives with potentially enhanced biological activity .

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The functional groups enhance binding affinity, allowing the compound to modulate enzymatic activity or receptor signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

  • Antioxidant Activity : The furan ring's electron-rich nature contributes to antioxidant properties, which can mitigate oxidative stress in cells .
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in infectious disease contexts .
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, indicating that this derivative may also possess such effects .

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological implications of similar compounds:

  • Antioxidant Studies : Compounds with furan rings have demonstrated significant antioxidant activity in vitro, suggesting that this compound may also exhibit similar effects .
  • Antimicrobial Testing : In vitro tests have shown that related compounds possess antimicrobial properties against various pathogens, warranting further exploration of this compound's efficacy .
  • Enzyme Inhibition Studies : The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantScavenging free radicals,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionTargeting metabolic enzymes,

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, starting with the preparation of intermediates like the cyclopropyl-furan-hydroxyethyl and 4-fluorobenzylamine moieties. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide backbone to substituents.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine) and temperature (0–25°C) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent connectivity, with attention to hydroxyethyl (δ ~4.5 ppm) and fluorophenyl (δ ~7.2 ppm) signals .
  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve stereochemistry, especially cyclopropyl and furan ring geometry. Flack parameter analysis (e.g., η or x) ensures enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data arising from near-centrosymmetric crystal structures?

  • Methodological Answer : For ambiguous chirality, combine:

  • Computational validation : Density Functional Theory (DFT) to compare experimental and calculated bond angles/energies .
  • Alternative parameters : Use Flack’s x parameter (incoherent twin scattering) instead of η to avoid false chirality indications in near-symmetric systems .

Q. What strategies mitigate discrepancies between in vitro and in vivo biological activity profiles?

  • Methodological Answer :

  • Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan oxidation). Introduce methyl groups or fluorine to block degradation .
  • Pharmacokinetic modeling : Apply compartmental models to predict bioavailability, leveraging LogP (2.5–3.5) and plasma protein binding data from analogs .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical software (Gaussian, ORCA) to map transition states for cyclopropane ring-opening or amide hydrolysis .
  • Machine learning : Train models on PubChem/Merck Index data to forecast regioselectivity in electrophilic substitutions (e.g., fluorophenyl group reactivity) .

Q. What advanced techniques are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (0.1% TFA in acetonitrile/water) to detect byproducts (e.g., dehydroxyethyl or N-dealkylated impurities).
  • Limit tests : Adhere to ICH Q3A guidelines, setting thresholds at ≤0.15% for individual impurities and ≤0.5% for total impurities .

Key Citations

  • Structural refinement: SHELX , Flack parameter .
  • Synthetic protocols: Multi-step amidation .
  • Biological profiling: In vitro/in vivo correlation .

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